molecular formula C12H9FN2O2 B8409347 (2-Fluoro-6-nitrophenyl)phenylamine

(2-Fluoro-6-nitrophenyl)phenylamine

Cat. No. B8409347
M. Wt: 232.21 g/mol
InChI Key: IDXNWPGUKIUXAF-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of (2-fluoro-6-nitrophenyl)phenylamine (558 mg, 6.57 mmol) and 10% Pd/C (115 mg) in IMS (20 mL) was degassed with a stream of nitrogen and stirred at RT under a hydrogen atmosphere for 2 h. The suspension was then filtered through a PTFE frit and the filtrate was concentrated in vacuo affording 3-Fluoro-N2-phenylbenzene-1,2-diamine as a white solid (468 mg, 96%). 1H NMR (CDCl3, 400 MHz): δ 7.24-7.16 (2H, m), 7.04-6.96 (1H, m), 6.83 (1H, t, J=7.37 Hz), 6.66 (2H, d, J=7.95 Hz), 6.59-6.48 (2H, m), 5.16 (1H, bs), 3.96 (2H, s).
Quantity
558 mg
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
115 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>[Pd]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
558 mg
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])NC1=CC=CC=C1
Name
IMS
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
115 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT under a hydrogen atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of nitrogen
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a PTFE frit
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)N)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 468 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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